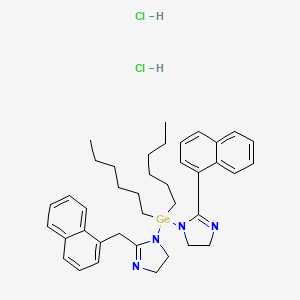
2-Ethyl-N,N-dimethylbutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-N,N-dimethylbutyramide is an organic compound with the molecular formula C8H17NO. It is a derivative of butyramide, where the butyramide backbone is substituted with an ethyl group at the second carbon and two methyl groups on the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
2-Ethyl-N,N-dimethylbutyramide can be synthesized through the reaction of 2-ethylbutyryl chloride with dimethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Ethylbutyryl chloride+Dimethylamine→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
2-Ethyl-N,N-dimethylbutyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or other derivatives.
科学的研究の応用
2-Ethyl-N,N-dimethylbutyramide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a model compound for studying amide bond interactions.
Medicine: This compound may serve as a precursor for pharmaceutical agents or as a reagent in drug development.
作用機序
The mechanism of action of 2-ethyl-N,N-dimethylbutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
N,N-Dimethylbutyramide: A simpler analog without the ethyl substitution.
N,N-Dimethylacetamide: Similar structure but with an acetyl group instead of a butyryl group.
N,N-Dimethylpropionamide: Similar structure but with a propionyl group instead of a butyryl group.
Uniqueness
2-Ethyl-N,N-dimethylbutyramide is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This substitution can affect the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
31499-97-5 |
|---|---|
分子式 |
C8H17NO |
分子量 |
143.23 g/mol |
IUPAC名 |
2-ethyl-N,N-dimethylbutanamide |
InChI |
InChI=1S/C8H17NO/c1-5-7(6-2)8(10)9(3)4/h7H,5-6H2,1-4H3 |
InChIキー |
GBSXCHLYXIBMCZ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


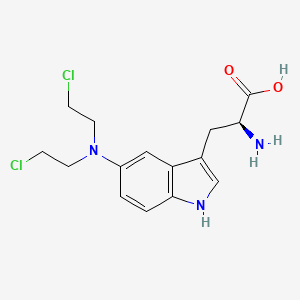
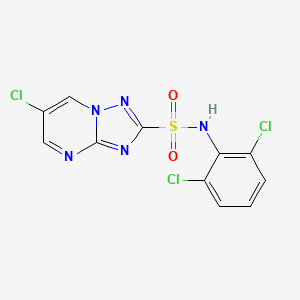

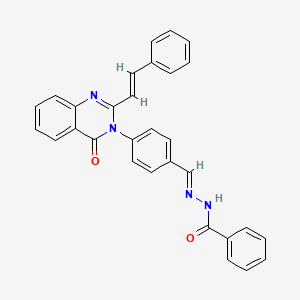
![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)
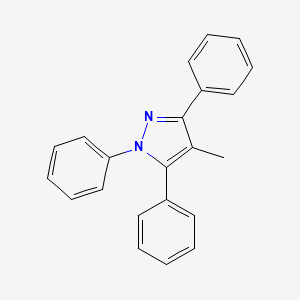
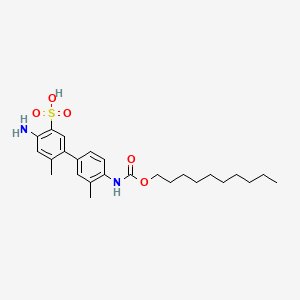
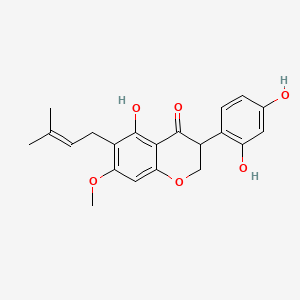

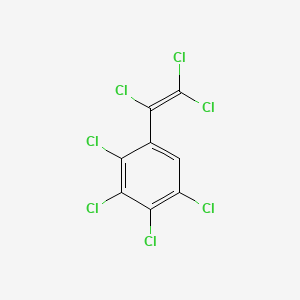
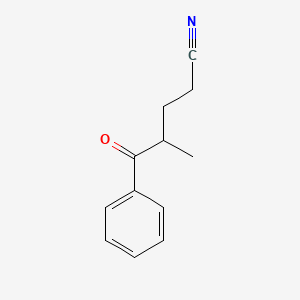
![1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]](/img/structure/B12689514.png)
